molecular formula C10H13NO2 B3387375 N-[3-(hydroxymethyl)phenyl]propanamide CAS No. 81863-39-0

N-[3-(hydroxymethyl)phenyl]propanamide

Cat. No.: B3387375
CAS No.: 81863-39-0
M. Wt: 179.22 g/mol
InChI Key: OXMAESUKCBCFLT-UHFFFAOYSA-N
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Description

“N-[3-(hydroxymethyl)phenyl]propanamide” is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanamide backbone with a hydroxymethylphenyl group attached to the nitrogen atom . The InChI code for this compound is 1S/C10H13NO2/c1-2-10(13)11-9-5-3-4-8(6-9)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) .


Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature .

Scientific Research Applications

  • Pharmacokinetics and Metabolism in Animal Models :

    • S-1, a compound related to N-[3-(hydroxymethyl)phenyl]propanamide, has been examined for its pharmacokinetics and metabolism in rats. It showed promise as a therapeutic agent for benign hyperplasia. This study highlighted the compound's low clearance, moderate distribution, and extensive metabolism in rats, indicating its potential in preclinical development (Wu et al., 2006).
  • Chemical Synthesis and Molecular Structure :

    • Research on the synthesis and molecular structure of various propanamide derivatives, including N-phenyl-3-(phenylsulfonyl)propanamide, has provided insights into creating stable and potent compounds for different applications. This includes the synthesis of 5-alkyl-2(5H)-furanones, which have potential applications in organic synthesis and medicinal chemistry (Tanaka et al., 1984).
  • Anticancer Activity :

    • The synthesis of compounds related to this compound has been explored for their potential anticancer activity. A study on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides revealed significant antiproliferative activity against human cancer cell lines, demonstrating the potential of these compounds in cancer therapy (El Rayes et al., 2019).
  • Photocleavage Reactions :

    • Research on the photochemistry of monothioimides, including N-phenyl-3-phenyl-N-[phenyl(thiocarbonyl)]propanamide, has shed light on the mechanisms of photocleavage reactions. These findings are relevant in the fields of photochemistry and materials science, providing a basis for developing new photoreactive compounds (Fu et al., 1998).
  • Forensic Toxicology :

    • In the context of forensic toxicology, studies have focused on the analysis of substances like 3-methylfentanyl, N-(3-methyl-1-phenethyl-4-piperidyl)-N-phenyl-propanamide. These studies are crucial for understanding the pharmacological and toxicological properties of
    such substances, aiding in forensic investigations and public health safety measures .
  • Quantum Chemical Studies for Medicinal Applications :

    • Quantum chemical studies have been conducted on compounds like N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, used in treating prostate cancer. These studies are essential for understanding the molecular properties and interactions of the compound, which can aid in drug design and optimization (Otuokere & Amaku, 2015).
  • Immunomodulating Activity :

    • A series of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides have been synthesized and evaluated for immunomodulating activity. These compounds have been shown to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, indicating their potential in immunotherapy and infection control (Doria et al., 1991).
  • Development of Novel Inhibitors :

    • N-hydroxy-3-phenyl-2-propenamides, similar to this compound, have been developed as novel inhibitors of human histone deacetylase. These compounds have shown efficacy in inhibiting enzyme activity and cell growth in carcinoma cell lines, highlighting their potential in developing new cancer treatments (Remiszewski et al., 2003).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, and wearing personal protective equipment .

Future Directions

While specific future directions for the study of “N-[3-(hydroxymethyl)phenyl]propanamide” are not available, research into propanamides and related compounds continues to be an active area of study due to their diverse biological activities .

Properties

IUPAC Name

N-[3-(hydroxymethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-10(13)11-9-5-3-4-8(6-9)7-12/h3-6,12H,2,7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMAESUKCBCFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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